molecular formula C10H16ClN B13470550 methyl[(1S)-1-phenylpropyl]amine hydrochloride CAS No. 2913226-49-8

methyl[(1S)-1-phenylpropyl]amine hydrochloride

Cat. No.: B13470550
CAS No.: 2913226-49-8
M. Wt: 185.69 g/mol
InChI Key: HUNCXRPUXAZUEN-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[(1S)-1-phenylpropyl]amine hydrochloride is a chemical compound with the molecular formula C10H15N • HCl. It is a crystalline solid that is often used as an analytical reference standard in various scientific research applications. This compound is structurally categorized as a benzylamine and is known for its high purity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl[(1S)-1-phenylpropyl]amine hydrochloride can be synthesized through several methods. The reaction conditions typically involve heating the mixture and performing vacuum distillation to remove residual water and formic acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The process may include the use of specialized equipment for distillation, crystallization, and purification to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl[(1S)-1-phenylpropyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amides, primary amines, and substituted benzylamines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[(1S)-1-phenylpropyl]amine hydrochloride is unique due to its specific stereochemistry and high purity, making it particularly valuable as an analytical reference standard. Its ability to inhibit norepinephrine and dopamine reuptake also distinguishes it from other similar compounds, providing unique applications in both research and potential therapeutic contexts .

Properties

CAS No.

2913226-49-8

Molecular Formula

C10H16ClN

Molecular Weight

185.69 g/mol

IUPAC Name

(1S)-N-methyl-1-phenylpropan-1-amine;hydrochloride

InChI

InChI=1S/C10H15N.ClH/c1-3-10(11-2)9-7-5-4-6-8-9;/h4-8,10-11H,3H2,1-2H3;1H/t10-;/m0./s1

InChI Key

HUNCXRPUXAZUEN-PPHPATTJSA-N

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)NC.Cl

Canonical SMILES

CCC(C1=CC=CC=C1)NC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.